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Compound of Interest

Compound Name: Aripiprazole Related Compound B

CAS No.: 1424858-02-5

Cat. No.: B601586

Get Quote

Chemical Identity, Formation Mechanisms, and
Analytical Control[1]
Executive Summary & Regulatory Distinction
Aripiprazole Related Compound B (USP nomenclature) is a critical process-related impurity

and potential degradation product found in the synthesis of Aripiprazole. Chemically identified

as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, it represents the hydrolyzed analogue

of the key alkylating intermediate used to attach the carbon linker to the quinolinone core.

Critical Regulatory Note: Researchers must distinguish between pharmacopeial naming

conventions to avoid critical errors in standard selection:

USP Related Compound B: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS

889443-20-3).[1][2] [Subject of this guide]

EP Impurity B: 1-(2,3-dichlorophenyl)piperazine (CAS 119532-26-2).[3][4][5] This is the

piperazine moiety, a completely different structure.
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Chemical Profile & Physicochemical Properties[6][7]
[8][9][10]

Property Specification

Chemical Name
7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-

one

CAS Number 889443-20-3

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa ~14.4 (Amide N-H), ~14.8 (Alcohol O-H)

LogP ~1.2 (Predicted)

Formation Mechanism & Synthetic Origin
The presence of Related Compound B is directly linked to the alkylation step in Aripiprazole

manufacturing. The synthesis typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-

2(1H)-one with a 1,4-dihaloalkane (e.g., 1-bromo-4-chlorobutane).[6]

Primary Formation Pathway: Hydrolysis
The target intermediate is the 4-chlorobutoxy (or bromobutoxy) derivative. If moisture is present

during the reaction (often conducted with bases like

or NaOH) or during the aqueous workup, the terminal halogen undergoes nucleophilic
substitution by water (

mechanism), converting the alkyl halide into the primary alcohol—Related Compound B.

Secondary Pathway: Reagent Impurity
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If the alkylating reagent (1-bromo-4-chlorobutane) contains 4-chlorobutanol as an impurity, it

can react directly with the quinolinone core to yield Related Compound B.
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7-(4-chlorobutoxy)-...
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Hydrolysis (+H2O)
Side Reaction

Click to download full resolution via product page

Figure 1: Reaction scheme illustrating the divergence of the key intermediate into Aripiprazole

(Target) or Related Compound B (Impurity) via hydrolysis.

Analytical Characterization & Control
Due to its polarity (free hydroxyl group), Related Compound B elutes significantly earlier than

Aripiprazole in Reverse-Phase HPLC (RP-HPLC).

Method: Gradient RP-HPLC (USP Aligned)
This protocol is adapted from standard pharmacopeial methods for Aripiprazole impurities.

Column: C18 Endcapped (e.g., Purospher STAR or equiv), 150 x 4.6 mm, 3 µm.

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10).

Mobile Phase B: 0.05% TFA in Acetonitrile (90:10).

Flow Rate: 1.0 - 1.2 mL/min.

Detection: UV at 254 nm.[7]

Column Temp: 40°C.

Gradient Table:
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Retention Logic
Related Compound B: RRT ~0.5 - 0.7 (More polar due to -OH).

Aripiprazole: RRT = 1.0.

Dimer Impurities: RRT > 1.2 (Highly lipophilic).

Detection & ID

Crude API Sample

Sample Prep:
Dissolve in MeOH/ACN

RP-HPLC Separation
(C18 Gradient)

UV (254 nm)
Quantification

Elution Order:
RC B < API < Dimers

MS (ESI+)
[M+H]+ = 236.13

Confirmation
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Figure 2: Analytical workflow for the detection and quantification of Related Compound B.

Mass Spectrometry Identification
Ionization: ESI Positive Mode.

Parent Ion: [M+H]⁺ = 236.13 m/z.

Fragmentation: Loss of water (M-18) is common for primary alcohols, resulting in a fragment

at ~218 m/z. Further fragmentation of the ether linkage yields the quinolinone core ion.

Toxicology & Safety Assessment
As a process impurity, Related Compound B falls under ICH Q3A(R2) guidelines.

Genotoxicity: The compound lacks the alkyl halide structural alert present in its precursor

(the chloro-butoxy intermediate). It is generally considered a non-mutagenic impurity (Class

4 or 5 under ICH M7), but experimental verification (Ames test) is required for final drug

applications.

Limits:

Reporting Threshold: 0.05%

Identification Threshold: 0.10% (for max daily dose ≤ 2g)

Qualification Threshold: 0.15% (for max daily dose ≤ 2g)

References
United States Pharmacopeia (USP). Aripiprazole Monograph: USP 43-NF 38. Rockville, MD:

United States Pharmacopeial Convention.

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for

CID 71316195: 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b601586/docs?utm_src=pdf-body-img#technical-guide-aripiprazole-related-compound-b-cas-889443-20-3
https://pubchem.ncbi.nlm.nih.gov/compound/71316195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


European Directorate for the Quality of Medicines (EDQM). Aripiprazole Monograph 2333.

European Pharmacopoeia. [Link]

World Intellectual Property Organization (WIPO). WO2007072476 - Methods of Preparing a

Crystalline Form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. [Link][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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